molecular formula C10H13NO B13542081 1-(Methylamino)-3-phenylpropan-2-one

1-(Methylamino)-3-phenylpropan-2-one

Cat. No.: B13542081
M. Wt: 163.22 g/mol
InChI Key: RSQMPBUCVJKLAI-UHFFFAOYSA-N
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Description

1-(Methylamino)-3-phenylpropan-2-one is an organic compound that belongs to the class of phenylpropanones It is a synthetic compound with a structure that includes a phenyl group attached to a propanone backbone, with a methylamino group at the first carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-(Methylamino)-3-phenylpropan-2-one typically involves the reaction of acetophenone with paraformaldehyde and monomethylamine hydrochloride. The reaction is carried out in the presence of alcohols as solvents, and the mixture is heated to a temperature range of 60-100°C in a closed container. The reaction mixture is then concentrated, cooled, and crystallized to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of catalysts such as Raney nickel during the hydrogenation reduction process is common. The reaction conditions include a hydrogen pressure of 0.3-1.5 MPa and a temperature range of 25-80°C .

Chemical Reactions Analysis

Types of Reactions

1-(Methylamino)-3-phenylpropan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo substitution reactions where the methylamino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of phenylpropanone derivatives.

    Reduction: Formation of 1-(Methylamino)-3-phenylpropanol.

    Substitution: Formation of various substituted phenylpropanones depending on the substituent introduced.

Scientific Research Applications

1-(Methylamino)-3-phenylpropan-2-one has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(Methylamino)-3-phenylpropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. It may also interact with specific receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Methcathinone: Structurally similar but lacks the methylamino group.

    Phenylpropanolamine: Similar structure with a hydroxyl group instead of a ketone.

    Ephedrine: Contains a similar phenylpropanone backbone with additional functional groups.

Uniqueness

1-(Methylamino)-3-phenylpropan-2-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-(methylamino)-3-phenylpropan-2-one

InChI

InChI=1S/C10H13NO/c1-11-8-10(12)7-9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3

InChI Key

RSQMPBUCVJKLAI-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)CC1=CC=CC=C1

Origin of Product

United States

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